3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole
Description
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| IUPAC Name | 5-[3-(4-Nitrophenyl)-1,2-oxazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Molecular Formula | C₁₈H₁₂N₄O₄ |
| Exact Mass | 348.0859 Da |
| Key Substituents | 4-Methylphenyl, 4-Nitrophenyl |
Properties
CAS No. |
919117-48-9 |
|---|---|
Molecular Formula |
C18H12N4O4 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12N4O4/c1-11-2-4-13(5-3-11)17-19-18(26-21-17)16-10-15(20-25-16)12-6-8-14(9-7-12)22(23)24/h2-10H,1H3 |
InChI Key |
PGPJLLXZGGKDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. Its unique structure, characterized by a five-membered ring containing nitrogen and oxygen atoms along with various aromatic substituents, positions it as a promising candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a dual aromatic system comprising a 4-methylphenyl group and a 4-nitrophenyl group. This structural arrangement is believed to enhance its biological activity through improved solubility and increased interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O3 |
| Molecular Weight | 298.30 g/mol |
| LogP | 2.476 |
| PSA | 84.74 Ų |
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects. The specific activities of this compound are still under investigation but are expected to align with the established profiles of similar compounds.
Anticancer Activity
Preliminary studies suggest that this compound may possess significant anticancer properties. A review of oxadiazole derivatives highlights their ability to inhibit various cancer cell lines, including breast, prostate, and CNS cancers. For instance:
- In vitro studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against multiple cancer types .
| Compound Example | Cancer Type | IC50 (µM) |
|---|---|---|
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | CNS Cancer | 0.056 |
| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | Leukemia | 0.275 |
Antimicrobial Activity
Oxadiazole derivatives have also been noted for their antimicrobial properties. The compound's structure may enhance its effectiveness against various bacterial strains. For example:
- Antimicrobial assays conducted on related oxadiazoles have demonstrated activity against Escherichia coli and Staphylococcus aureus, suggesting potential for similar efficacy in this compound .
The mechanism by which this compound exerts its biological effects is still being elucidated. However, several pathways have been identified in related compounds:
- Inhibition of Enzymes : Many oxadiazoles act as inhibitors for key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play critical roles in cancer cell proliferation and survival .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .
Case Studies
Several studies have specifically investigated the biological activities of oxadiazole derivatives:
- Study on Anticancer Activity : A series of synthesized oxadiazoles were screened for their anticancer properties against multiple human cancer cell lines by the National Cancer Institute (NCI). Compounds exhibited varying degrees of growth inhibition with some showing promising results against resistant cancer types .
- Antimicrobial Evaluation : In a comparative study of oxadiazole derivatives against bacterial strains, several compounds demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Scientific Research Applications
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer : Several studies have reported promising results regarding the anticancer properties of oxadiazole derivatives, including those similar to 3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole.
- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects in preclinical studies.
Table 1: Biological Activities of Related Oxadiazole Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Phenyl)-5-(p-tolyl)-1,2,4-oxadiazole | Structure | Antimicrobial |
| 5-(4-Nitrophenyl)-1,2,4-oxadiazole | Structure | Anticancer |
| 3-(Chlorophenyl)-5-(methylphenyl)-1,2,4-oxadiazole | Structure | Anti-inflammatory |
Case Studies in Drug Discovery
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- A study by de Oliveira et al. synthesized a series of substituted oxadiazoles and evaluated their antitumor activity against various cancer cell lines. Compounds showed varying degrees of potency with IC50 values ranging from 13.6 to 48.37 µM against human prostate (PC-3) and astrocytoma (SNB-19) cancer cell lines .
- Another research effort focused on the design and synthesis of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives. These compounds exhibited moderate to high activity against several cancer types with IC50 values comparable to established chemotherapeutics .
Table 2: Summary of Anticancer Activity Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*logP values are experimental or estimated using computational tools.
Key Observations:
Structural Diversity :
- The target compound uniquely combines a 1,2-oxazole-nitrophenyl moiety with the 1,2,4-oxadiazole core, distinguishing it from Pleconaril (isoxazole-trifluoromethyl) and the piperazine-containing analog in .
- The 4-nitrophenyl group is a common feature in and , but its position (3 vs. 5) and adjacent substituents modulate electronic properties and lipophilicity.
Lipophilicity (logP) :
- The target compound’s logP (~4.2) is intermediate between the highly lipophilic Pleconaril (logP 5.1) and the less lipophilic piperazine derivative (logP 3.8). This balance may improve membrane permeability while avoiding excessive hydrophobicity .
Biological Activity :
- Pleconaril’s antiviral activity is attributed to its trifluoromethyl group and isoxazole-propoxy linker, which stabilize interactions with viral capsid proteins . The target compound’s 4-nitrophenyl group may similarly enhance target binding but requires experimental validation.
- The piperazine-linked compound in shows anti-HIV-1 activity, suggesting that nitrogen-rich substituents can enhance interaction with viral enzymes .
Research Implications
- Antiviral Potential: The structural resemblance to Pleconaril and ’s anti-HIV-1 compound suggests the target molecule could be optimized for enterovirus or retroviral inhibition .
- Metabolic Stability : The 1,2,4-oxadiazole core is resistant to hydrolysis, but the 4-nitrophenyl group may increase susceptibility to reductase enzymes, necessitating further ADMET studies .
- Synthetic Feasibility : and highlight methodologies for oxadiazole functionalization, which could streamline the synthesis of the target compound and its derivatives .
Preparation Methods
Cyclization Reactions
Cyclization reactions often involve the use of amidoximes and carboxylic acids or their derivatives. The following methods are notable:
- Amidoxime and Carboxylic Acid Reaction : This method utilizes amidoximes in conjunction with carboxylic acid esters (methyl or ethyl) under basic conditions (e.g., NaOH/DMSO). It allows for the formation of 3,5-disubstituted 1,2,4-oxadiazoles with moderate to excellent yields (11–90%) depending on the reaction conditions and specific reactants used.
Condensation Reactions
Condensation reactions typically involve the reaction of amidoximes with acyl chlorides or activated carboxylic acids. Key aspects include:
- Use of Acyl Chlorides : The reaction between amidoximes and acyl chlorides can be catalyzed by bases such as pyridine or TBAF. This method has shown yields ranging from low to excellent (35–97%) depending on the specific conditions applied.
One-Pot Synthesis Approaches
One-pot synthesis methods have gained popularity due to their simplicity and efficiency:
- Superbase Method : A novel one-pot approach involves reacting amidoximes with carboxylic acid esters in a superbase medium at room temperature. This method has demonstrated good yields (61–93%) and simplified purification processes.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to enhance reaction rates and yields:
- Microwave Irradiation : Utilizing microwave irradiation for the cyclization of amidoximes with acyl chlorides has resulted in significantly shorter reaction times (approximately 10 minutes) and improved yields (up to 90%).
The following table summarizes the various preparation methods discussed above along with their respective yields and conditions:
| Method | Reactants | Conditions | Yields (%) |
|---|---|---|---|
| Amidoxime + Carboxylic Acid | Amidoxime + Methyl/Ethyl Ester | NaOH/DMSO at RT | 11–90 |
| Amidoxime + Acyl Chloride | Amidoxime + Acyl Chloride | Pyridine/TBAF | 35–97 |
| One-Pot Superbase | Amidoxime + Carboxylic Acid | Superbase medium | 61–93 |
| Microwave-Assisted | Amidoxime + Acyl Chloride | Microwave irradiation | Up to 90 |
Recent studies have indicated that modifications in reaction conditions can significantly influence both the yield and purity of the synthesized compounds. For instance, using greener solvents or optimizing catalyst concentrations can lead to more efficient syntheses with reduced environmental impact.
Moreover, advancements in mechanochemical methods are being explored as a means to achieve high yields without the use of solvents, thus adhering to green chemistry principles.
The synthesis of 3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole can be achieved through various effective methods including cyclization reactions, condensation reactions, one-pot synthesis approaches, and microwave-assisted techniques. Each method presents unique advantages regarding yield efficiency and environmental considerations. Continued research into optimizing these methods will further enhance their applicability in pharmaceutical development.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole?
The synthesis of this compound typically involves multi-step reactions, including cyclization and coupling strategies. For example:
- Step 1 : Formation of the oxazole ring via condensation of nitrile derivatives with hydroxylamine .
- Step 2 : Coupling the oxazole intermediate with a pre-functionalized oxadiazole moiety using palladium-catalyzed cross-coupling or nucleophilic substitution under mild conditions (e.g., DME solvent, 50–80°C) .
- Purification : Flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) yields high purity (>95%) .
Critical parameters include stoichiometric control of nitro-substituted precursors and avoidance of side reactions (e.g., over-oxidation).
Q. How is the structural integrity of this compound validated?
X-ray crystallography remains the gold standard. Tools like SHELXL refine crystal structures, while ORTEP-3 visualizes molecular geometry and intermolecular interactions . For non-crystalline samples:
- Spectroscopic validation : , , and NMR confirm substitution patterns .
- Mass spectrometry : HRMS (High-Resolution MS) verifies molecular weight and isotopic distribution .
Q. What are the key physicochemical properties relevant to its biological activity?
- Lipophilicity : LogP values (calculated or experimentally determined) predict membrane permeability.
- Solubility : Tested in DMSO/PBS mixtures for in vitro assays.
- Stability : Assessed via HPLC under varying pH and temperature conditions to identify degradation pathways .
Advanced Research Questions
Q. How does the nitro group at the 4-position of the phenyl ring influence biological activity?
The nitro group enhances electron-withdrawing effects, stabilizing the oxadiazole ring and modulating binding affinity to targets like kinase inhibitors or viral proteases. Comparative SAR studies show that replacing the nitro group with electron-donating groups (e.g., methoxy) reduces antiproliferative activity in cancer cell lines by >50% . Computational docking (e.g., AutoDock Vina) further predicts interactions with hydrophobic pockets in target proteins .
Q. What experimental strategies resolve contradictions in reported biological data?
Discrepancies in IC values across studies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Standardized protocols : Use identical cell lines (e.g., T47D for breast cancer) and controls (e.g., pleconaril for antiviral assays) .
- Dose-response curves : Perform triplicate experiments with nonlinear regression analysis to improve reproducibility .
- Off-target profiling : Screen against related receptors (e.g., COX-2/5-LOX) to rule out nonspecific effects .
Q. How can computational methods optimize the design of derivatives with enhanced activity?
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to prioritize synthetic targets .
- Molecular dynamics simulations : Analyze ligand-protein binding stability over 100-ns trajectories (e.g., using GROMACS) .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. What mechanistic insights exist for its apoptotic activity in cancer cells?
In T47D cells, this compound induces G phase arrest by downregulating cyclin D1 and upregulating p21. Apoptosis is caspase-3/7-dependent, confirmed via fluorometric assays. Target identification using photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a key interactor .
Methodological Considerations
Q. How to address low yield in the final coupling step?
- Catalyst optimization : Switch from Pd(PPh) to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve efficiency .
- Solvent screening : Replace DME with anhydrous THF to minimize hydrolysis of nitro intermediates .
Q. What analytical techniques differentiate this compound from structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
